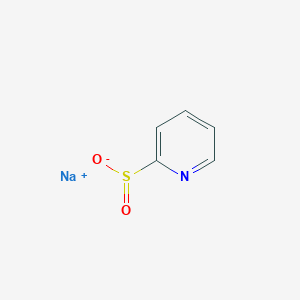

Natriumpyridin-2-sulfinat

Übersicht

Beschreibung

Sodium pyridine-2-sulfinate is a versatile reagent in organic synthesis, particularly in the synthesis of sulfur compounds. It is characterized by its stable properties, simple synthesis, and affordability. This compound has been utilized in various organic reactions, including the construction of sulfur-containing bonds such as S-S, S-N, and S-P, and is known for its wide substrate scope and reaction mechanisms .

Synthesis Analysis

The synthesis of sodium pyridine-2-sulfinate and related compounds has been explored through various methods. For instance, the generation of sodium 2-pyridinesulfenate, a closely related compound, was achieved through an ipso-substitution reaction of 2-alkyl- or 2-aryl-sulfinylpyridine N-oxides with sodium ethoxide, which upon exposure to oxygen, readily converted to the corresponding sulfinates . Additionally, multifunctionalized 5-alkylidene-3-pyrrolin-2-ones were synthesized using a four-component cascade cyclization reaction involving sodium sulfinates .

Molecular Structure Analysis

The molecular structure of sodium pyridine-2-sulfinate derivatives has been characterized using various spectroscopic techniques. For example, the sodium salt of a sulfonated water-soluble ligand, which is structurally related to sodium pyridine-2-sulfinate, was crystallized and its structure was determined by X-ray crystallography. The compound exhibited pi-pi stacking interactions that directed the self-assembly of the structural motifs in the solid state .

Chemical Reactions Analysis

Sodium pyridine-2-sulfinate participates in a variety of chemical reactions. It has been used as a sulfur source in the iodine-mediated difunctionalization of imidazopyridines, leading to the selective synthesis of sulfones and sulfides . Furthermore, copper-catalyzed reactions have employed sodium sulfinates for the aminosulfonylation of unactivated alkenes, resulting in the formation of sulfonylated pyrrolidones . Another copper-assisted method facilitated the conversion of hydroxypyridines and sodium sulfinates into pyridinyl tosylates .

Physical and Chemical Properties Analysis

While the specific physical and chemical properties of sodium pyridine-2-sulfinate are not detailed in the provided papers, the general properties of sodium sulfinates suggest that they are stable and can be handled under various conditions without significant decomposition. Their reactivity in different chemical reactions indicates good functional group tolerance and the ability to undergo transformations under mild conditions .

Wissenschaftliche Forschungsanwendungen

Synthese von Organoschwefelverbindungen

Natriumpyridin-2-sulfinat ist ein leistungsstarker Baustein für die Synthese von Organoschwefelverbindungen . Es wurde je nach Reaktionsbedingungen als Sulfonierungs-, Sulfenylierungs- oder Sulfinylierungsreagenz verwendet . Es dient als vielseitiger Baustein zur Herstellung vieler wertvoller Organoschwefelverbindungen durch S–S-, N–S- und C–S-Bindungsbildungsreaktionen .

Herstellung von Natriumsulfinaten

This compound wird bei der Herstellung von Natriumsulfinaten verwendet . Natriumsulfinate haben sich in den letzten zehn Jahren aufgrund ihrer vielseitigen synthetischen Anwendungen zu wichtigen Reagenzien entwickelt .

Synthese von Thiosulfonaten, Sulfonamiden, Sulfiden und Sulfonen

This compound wird bei der Synthese von Thiosulfonaten, Sulfonamiden, Sulfiden und Sulfonen verwendet, darunter Vinylsulfone, Allylsulfone und β-Ketosulfone .

Sulfonylradikal-induzierte Ringschluss-Sulfonierung

This compound wird bei der Sulfonylradikal-induzierten Ringschluss-Sulfonierung verwendet . Dies ist ein bedeutender Erfolg auf dem Gebiet der synthetischen Chemie .

Mehrkomponentenreaktionen

This compound wird in Mehrkomponentenreaktionen verwendet . Diese Reaktionen sind wichtig bei der Synthese komplexer organischer Verbindungen

Wirkmechanismus

Target of Action

Sodium pyridine-2-sulfinate primarily targets the Suzuki-Miyaura cross-coupling reaction . This reaction is a type of palladium-catalyzed cross-coupling process, which is widely used to form carbon-carbon bonds in the pharmaceutical industry .

Mode of Action

Sodium pyridine-2-sulfinate interacts with its targets by replacing unstable 2-pyridyl boronates in the Suzuki-Miyaura cross-coupling reaction . This replacement allows the reaction to proceed more efficiently, leading to the formation of diverse pyridine derivatives .

Biochemical Pathways

The compound affects the biochemical pathway of the Suzuki-Miyaura cross-coupling reaction . By acting as a more stable alternative to 2-pyridyl boronates, sodium pyridine-2-sulfinate enables the reaction to proceed more efficiently . This leads to the formation of various pyridine derivatives, which are valuable in therapeutic applications .

Pharmacokinetics

It is known that the compound is soluble in water , which suggests that it may have good bioavailability

Result of Action

The primary result of sodium pyridine-2-sulfinate’s action is the efficient formation of diverse pyridine derivatives via the Suzuki-Miyaura cross-coupling reaction . These derivatives are valuable in various therapeutic applications .

Action Environment

The action of sodium pyridine-2-sulfinate is influenced by various environmental factors. For instance, the compound’s stability and efficacy in the Suzuki-Miyaura cross-coupling reaction can be affected by the reaction conditions . Additionally, the compound’s solubility in water suggests that its action may also be influenced by the aqueous environment in which it is used.

Safety and Hazards

Zukünftige Richtungen

The future directions of Sodium pyridine-2-sulfinate could involve further exploration of its use in Suzuki-Miyaura cross-coupling reactions and other chemical reactions . Its potential applications in the synthesis of diverse pyridine derivatives and therapeutically valuable pyridine rings could also be investigated .

Eigenschaften

IUPAC Name |

sodium;pyridine-2-sulfinate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H5NO2S.Na/c7-9(8)5-3-1-2-4-6-5;/h1-4H,(H,7,8);/q;+1/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HQCGASCBCQJRDJ-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=NC(=C1)S(=O)[O-].[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H4NNaO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

165.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

24367-66-6 | |

| Record name | Sodium Pyridine-2-sulfinate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

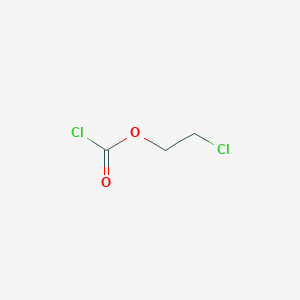

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

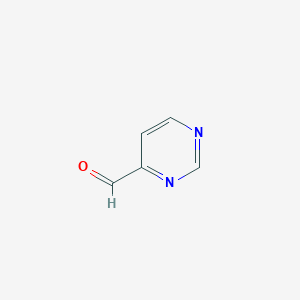

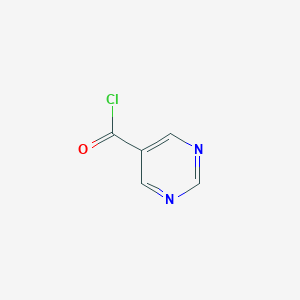

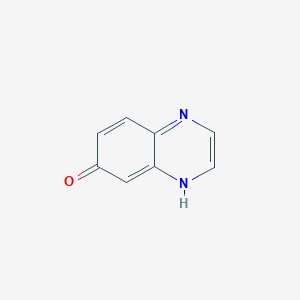

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Pyrido[2,3-b]pyrazin-3(4H)-one](/img/structure/B152814.png)

![Pyrido[2,3-b]pyrazin-6(5H)-one](/img/structure/B152815.png)

![Pyrido[3,2-d]pyrimidin-4(3H)-one](/img/structure/B152818.png)

![Pyrido[3,4-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B152821.png)